

# Comprehensive Technical Analysis of Trimethoprim Lactate Inhibition of Dihydrofolate Reductase

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Trimethoprim lactate

CAS No.: 23256-42-0

Cat. No.: S615757

Get Quote

## Introduction and Chemical Profile

**Trimethoprim lactate** represents a **pharmaceutical formulation** of the broad-spectrum antibacterial agent trimethoprim, where the parent compound is complexed with lactic acid to enhance solubility and bioavailability for various research and potential clinical applications. As a **diaminopyrimidine derivative**, **trimethoprim lactate** maintains the core antibacterial properties of trimethoprim while offering improved physicochemical characteristics for experimental systems. The compound functions as a potent **antifolate antibacterial** that specifically targets the enzyme dihydrofolate reductase (DHFR), a critical component in the folate biosynthesis pathway essential for microbial survival and proliferation.

The molecular foundation of **trimethoprim lactate** consists of the trimethoprim structure—characterized by a **2,4-diaminopyrimidine ring** and a **trimethoxybenzyl group**—combined with lactate counterions. This combination yields a compound with molecular formula  $C_{14}H_{18}N_4O_3 \cdot C_3H_6O_3$  and a molecular weight of 380.40 g/mol [1]. The lactate salt form displays enhanced aqueous solubility compared to the base compound, facilitating its use in various experimental protocols while maintaining the same molecular mechanism of action against bacterial DHFR.

Table 1: Chemical and Physicochemical Properties of **Trimethoprim Lactate**

| Property                  | Description                                                       |
|---------------------------|-------------------------------------------------------------------|
| CAS Number                | 23256-42-0 [1]                                                    |
| Molecular Formula         | $C_{14}H_{18}N_4O_3 \cdot C_3H_6O_3$ [1]                          |
| Molecular Weight          | 380.40 g/mol [1]                                                  |
| Parent Compound Structure | 5-[(3,4,5-Trimethoxyphenyl)methyl]pyrimidine-2,4-diamine [2]      |
| IUPAC Name                | 2,4-Diamino-5-(3,4,5-trimethoxybenzyl)pyrimidine lactate salt [1] |
| Purity Specifications     | ≥99% [1]                                                          |
| Primary Application       | Antibacterial agent for research use [1]                          |

## Molecular Mechanism of Action

### Folate Metabolism and DHFR Function

The molecular target of **trimethoprim lactate** is dihydrofolate reductase (DHFR), an essential enzymatic component in the **folate metabolic pathway** that catalyzes the NADPH-dependent reduction of **dihydrofolate (DHF)** to **tetrahydrofolate (THF)** [2]. This conversion represents a critical step in maintaining intracellular pools of THF, a vital cofactor required for one-carbon transfer reactions in the **synthesis of purines, thymidylate**, and several amino acids [3]. Without sufficient THF, microorganisms cannot synthesize DNA, RNA, and proteins, ultimately leading to cessation of growth and cellular death. The folate pathway therefore represents an attractive target for antimicrobial interventions, with DHFR inhibition serving as an effective strategy for impeding bacterial proliferation.

### Structural Basis of DHFR Inhibition

**Trimethoprim lactate** functions as a **competitive inhibitor** that binds reversibly to the active site of bacterial DHFR, effectively blocking the binding of the natural substrate dihydrofolate [2]. The inhibitory

activity derives from specific structural interactions between the drug and key residues within the enzyme's active site:

- The **diaminopyrimidine core** of trimethoprim forms four direct hydrogen bonds with DHFR residues: two with the side chain of Asp27, and one each with the main chain atoms of Leu5 and Phe92 [2].
- Additional **water-mediated hydrogen bonds** exist between the inhibitor and Thr111, further stabilizing the enzyme-inhibitor complex [2].
- The **trimethoxyphenyl group** engages in extensive **van der Waals interactions** with hydrophobic residues in the active site, including Leu5, Val6, Ala7, Val31, and Phe92 [2].
- The binding affinity is significantly enhanced when **NADPH is co-bound** in the adjacent site, with the nicotinamide ring of NADPH forming favorable van der Waals contacts with the trimethoprim molecule, increasing inhibitory potency by up to 400-fold in some bacterial species [2].

The following diagram illustrates the key molecular interactions between trimethoprim and the active site of bacterial DHFR:



[Click to download full resolution via product page](#)

*Figure 1: Molecular Interactions Between Trimethoprim and Bacterial DHFR Active Site*

## Selectivity for Bacterial DHFR

A crucial aspect of trimethoprim's therapeutic utility is its **differential binding affinity** for bacterial versus mammalian DHFR enzymes. The inhibitor exhibits approximately 60,000-fold greater affinity for bacterial DHFR compared to the human enzyme [4]. This remarkable selectivity arises from structural differences in the active site regions:

- Bacterial DHFR active sites contain **smaller hydrophobic residues** that accommodate the trimethoxyphenyl group of trimethoprim more effectively [5].
- Mammalian DHFR enzymes have **bulkier residues** in corresponding positions that create steric hindrance, reducing trimethoprim binding affinity [5].
- Specific active site residues at positions 35 and 64 in human DHFR significantly impact inhibitor binding, with mutations at these positions altering trimethoprim affinity [5].

This selective inhibition allows **trimethoprim lactate** to effectively target bacterial cells while minimizing toxicity to human host cells, representing a prime example of **therapeutic targeting** in antimicrobial drug development.

## Quantitative Biochemical Characterization

### Binding Affinity and Kinetic Parameters

The inhibitory potency of **trimethoprim lactate** against DHFR can be quantitatively characterized through various biochemical parameters that reflect its binding affinity and enzymatic inhibition. These quantitative measurements provide critical insights for structure-activity relationship studies and drug development efforts:

Table 2: Kinetic and Binding Parameters of Trimethoprim Against DHFR

| Parameter        | Value    | Organism            | Source |
|------------------|----------|---------------------|--------|
| IC <sub>50</sub> | 20.4 nM  | <i>E. coli</i>      | [2]    |
| K <sub>i</sub>   | 0.165 nM | <i>E. coli</i>      | [2]    |
| K <sub>i</sub>   | 49 nM    | <i>P. jirovecii</i> | [5]    |

| Parameter                                | Value        | Organism | Source |
|------------------------------------------|--------------|----------|--------|
| K <sub>i</sub>                           | 4093 nM      | Human    | [5]    |
| Selectivity Ratio (hDHFR/pjDHFR)         | 84-fold      | -        | [5]    |
| Selectivity Ratio (hDHFR/bacterial DHFR) | ~60,000-fold | -        | [4]    |

## Pharmacokinetic Profile

The functional activity of **trimethoprim lactate** is influenced by its pharmacokinetic properties, which determine its bioavailability and distribution to target sites:

Table 3: Pharmacokinetic Properties of Trimethoprim

| Parameter                                      | Value                    | Source  |
|------------------------------------------------|--------------------------|---------|
| Oral Bioavailability                           | 90–100%                  | [4]     |
| Protein Binding                                | 44%                      | [4] [6] |
| Metabolism                                     | Hepatic (CYP2C9, CYP3A4) | [6] [2] |
| Elimination Half-life                          | 8–12 hours               | [4]     |
| Renal Excretion                                | 50–60% (80% unchanged)   | [4] [6] |
| Time to Peak Concentration (T <sub>max</sub> ) | 1–4 hours                | [6]     |

## Experimental Analysis Methodologies

### Crystallographic Structural Determination

X-ray crystallography serves as the principal method for elucidating the structural basis of **trimethoprim lactate** binding to DHFR at atomic resolution. The experimental workflow involves:

- **Protein Expression and Purification:** Recombinant DHFR is expressed in *E. coli* systems and purified using affinity chromatography followed by size exclusion chromatography to achieve homogeneity [5].
- **Crystallization:** The purified DHFR protein is concentrated to approximately 9 mg/mL in phosphate buffer (pH 6.9-7.5) with ammonium sulfate as precipitant. Crystals are grown via vapor diffusion at 14-20°C [5].
- **Complex Formation:** For co-crystallization, DHFR is incubated with a 10:1 molar excess of both NADPH and trimethoprim for one hour on ice prior to crystallization setup [5].
- **Data Collection and Structure Determination:** Diffraction data is collected at synchrotron sources (e.g., SSRL beamline 9-2) or home sources (Rigaku R-axis detectors). Structures are solved by molecular replacement using existing DHFR coordinates as search models [5].

This methodology enabled the discovery of a **novel secondary binding site** for trimethoprim in mutant human DHFR enzymes, where a second trimethoprim molecule binds in a subpocket involving Phe64 [5]. This unexpected finding demonstrates the potential for additional inhibitory mechanisms beyond classical active site occupation.

## Enzyme Kinetics and Inhibition Assays

Enzyme kinetic studies provide quantitative data on **trimethoprim lactate's** inhibitory potency and mechanism. Standard protocols include:

- **Spectrophotometric Assays:** Continuous monitoring of NADPH oxidation at 340 nm during the DHFR-catalyzed reduction of dihydrofolate to tetrahydrofolate [2] [5].
- **Inhibition Constant ( $K_i$ ) Determination:** Measurement of initial reaction rates at varying concentrations of both substrate (dihydrofolate) and inhibitor (**trimethoprim lactate**) followed by global fitting to appropriate inhibition models [5].
- **Selectivity Assessment:** Comparative  $K_i$  determinations against DHFR enzymes from different species (bacterial, fungal, mammalian) to quantify therapeutic index [5].

The experimental workflow for comprehensive characterization of DHFR inhibition is illustrated below:



[Click to download full resolution via product page](#)

Figure 2: Experimental Workflow for DHFR Inhibition Analysis

## Resistance Mechanisms and Clinical Implications

### Molecular Basis of Resistance

Bacterial resistance to **trimethoprim lactate** develops through several well-characterized molecular mechanisms that undermine its inhibitory efficacy:

- **Target Site Mutations:** Amino acid substitutions in DHFR (e.g., Phe98Tyr in *E. coli*) that reduce drug binding affinity while maintaining enzymatic function through altered catalytic properties or structural stability [7].
- **Overexpression of DHFR:** Gene amplification or upregulation of DHFR expression increases intracellular enzyme concentration, effectively diluting the inhibitor and requiring higher drug concentrations for inhibition [6].
- **Acquisition of Resistant DHFR Variants:** Horizontal transfer of plasmid-encoded resistant DHFR genes (e.g., *dfrA*, *dfrB* series) that exhibit naturally lower affinity for trimethoprim while preserving catalytic function [7].
- **Efflux Pump Activation:** Upregulation of bacterial efflux systems that reduce intracellular trimethoprim accumulation, though this represents a secondary mechanism for trimethoprim resistance [7].

These resistance mechanisms highlight the remarkable **bacterial adaptability** and evolutionary pressure exerted by antimicrobial usage, necessitating ongoing drug discovery efforts to overcome resistant strains.

## Synergistic Combinations

To enhance efficacy and counter resistance development, **trimethoprim lactate** is frequently employed in **synergistic drug combinations**:

- **Trimethoprim-Sulfamethoxazole (TMP-SMX)**: The classic combination where sulfamethoxazole inhibits dihydropteroate synthase, the preceding enzyme in the folate pathway, creating dual blockade of tetrahydrofolate synthesis [4] [2].
- **Trimethoprim-Polymyxin B**: In ophthalmic formulations, this combination extends coverage to gram-negative organisms through polymyxin B's membrane-disrupting activity [6].
- **Trimethoprim-Rifampin**: Concurrent administration targets both folate metabolism and RNA transcription, particularly valuable for combating resistant organisms.

The synergistic effect of TMP-SMX combination derives from **sequential pathway inhibition** that depletes tetrahydrofolate more effectively than either agent alone, resulting in bactericidal activity against many pathogens where each component demonstrates only bacteriostatic activity individually [4].

## Conclusion and Research Applications

**Trimethoprim lactate** serves as a **prototypical DHFR inhibitor** that continues to provide valuable insights into enzyme inhibition mechanisms, structure-based drug design, and antimicrobial resistance. Its well-characterized molecular interactions with bacterial DHFR establish a foundation for developing next-generation antifolate agents with improved potency and resistance profiles. Current research applications include:

- **Structural Biology Studies**: Investigating enzyme-ligand interactions and conformational dynamics of DHFR inhibition [5].
- **Medicinal Chemistry Optimization**: Using the trimethoprim scaffold to develop analogs with enhanced properties against resistant DHFR variants [2].
- **Combination Therapy Development**: Exploring synergistic partnerships with other antimicrobial agents to overcome established resistance mechanisms [4] [6].
- **Chemical Biology Tools**: Employing trimethoprim-based probes for studying folate metabolism in cellular systems [1] [3].

**Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. salt | CAS 23256-42-0 | SCBT - Santa Cruz... Trimethoprim lactate [scbt.com]
2. PDB-101: Global Health: Antimicrobial Resistance: undefined... [pdb101.rcsb.org]
3. Inhibitors | SCBT - Santa Cruz Biotechnology DHFR [scbt.com]
4. - Wikipedia Trimethoprim [en.wikipedia.org]
5. Crystallographic Analysis Reveals a Novel Second Binding for... Site [pmc.ncbi.nlm.nih.gov]
6. : Uses, Interactions, Mechanism of... | DrugBank Online Trimethoprim [go.drugbank.com]
7. Mechanisms of Antibiotic Resistance - PMC - PubMed Central [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Comprehensive Technical Analysis of Trimethoprim Lactate Inhibition of Dihydrofolate Reductase]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b615757#how-does-trimethoprim-lactate-inhibit-dihydrofolate-reductase]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)